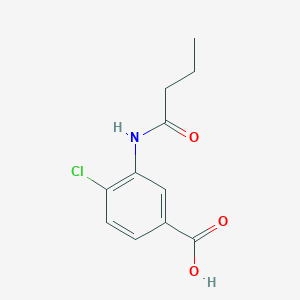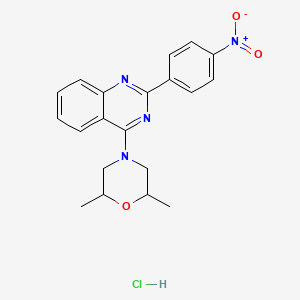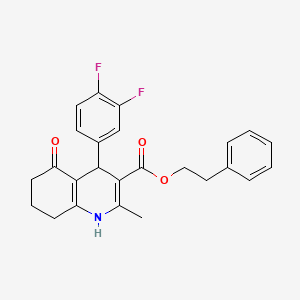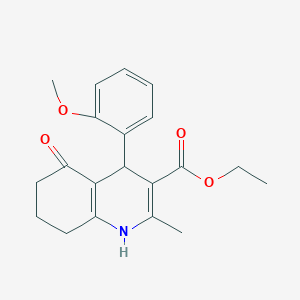
7-methoxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methoxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one, also known as tangeretin, is a flavonoid compound found in citrus fruits such as tangerines and oranges. It has been studied extensively for its potential health benefits, including its anti-cancer, anti-inflammatory, and anti-oxidant properties.
Mécanisme D'action
The mechanism of action of 7-methoxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one is not fully understood, but it is thought to work through multiple pathways. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation, as well as reducing the production of inflammatory cytokines. Tangeretin has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of cellular defense mechanisms against oxidative stress.
Biochemical and Physiological Effects:
Tangeretin has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation, as well as reducing the production of inflammatory cytokines. Tangeretin has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of cellular defense mechanisms against oxidative stress. Additionally, this compound has been shown to have anti-oxidant properties, protecting cells from oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-methoxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one in lab experiments is that it is a natural compound found in citrus fruits, making it readily available and easy to obtain. Additionally, this compound has been extensively studied, with a large body of research supporting its potential health benefits. However, one limitation of using this compound in lab experiments is that it may have limited bioavailability, meaning that it may not be absorbed or metabolized effectively in vivo.
Orientations Futures
There are a number of future directions for research on 7-methoxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one. One area of interest is its potential as a therapeutic agent for cancer, with studies focusing on its ability to inhibit cancer cell growth and proliferation. Additionally, there is interest in exploring the potential of this compound as a treatment for inflammatory diseases such as arthritis and colitis. Further research is also needed to better understand the mechanism of action of this compound and its potential interactions with other compounds and medications.
Méthodes De Synthèse
Tangeretin can be synthesized from hesperidin, a flavonoid glycoside found in citrus fruits. The synthesis process involves the hydrolysis of hesperidin to hesperetin, followed by the methylation of hesperetin with dimethyl sulfate to produce 7-methoxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one.
Applications De Recherche Scientifique
Tangeretin has been extensively studied for its potential health benefits. It has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory properties, reducing inflammation in animal models of arthritis and colitis. Additionally, 7-methoxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one has been shown to have anti-oxidant properties, protecting cells from oxidative stress and damage.
Propriétés
IUPAC Name |
7-methoxy-3-(4-methoxyphenyl)-2,8-dimethylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-11-16(22-4)10-9-15-18(20)17(12(2)23-19(11)15)13-5-7-14(21-3)8-6-13/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGYENJZOGISNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=C(C=C3)OC)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B4944463.png)
![methyl 1-amino-5-(4-morpholinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B4944475.png)
![2-({5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B4944492.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B4944503.png)

![1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-N-(3,4-dimethylphenyl)-3-piperidinamine](/img/structure/B4944513.png)

![5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4944528.png)
![1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride](/img/structure/B4944536.png)
![3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4944545.png)


![N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4944570.png)
![5-bromo-1-[2-(4-bromophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B4944582.png)
